2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyano group, an ethyl-substituted phenyl ring, and a piperidine moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing efficient and cost-effective reaction conditions. The use of solvents like dimethylformamide (DMF) and catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The cyano group and other functional groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The cyano group and other functional groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group, ethyl-substituted phenyl ring, and piperidine moiety make it a versatile compound for various applications .
Properties
IUPAC Name |
2-(N-cyano-3-ethylanilino)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c1-4-16-6-5-7-18(12-16)23(14-20)13-19(24)21-17-8-10-22(11-9-17)15(2)3/h5-7,12,15,17H,4,8-11,13H2,1-3H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIGCPUBJXTSCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC(=O)NC2CCN(CC2)C(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.